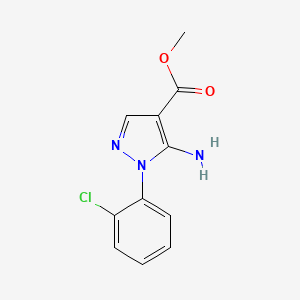

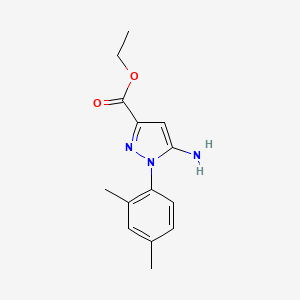

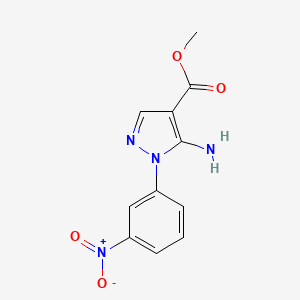

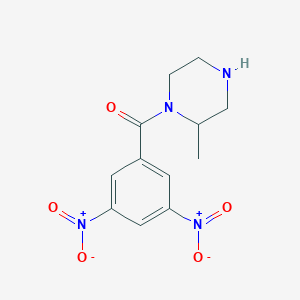

Methyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate” is a compound that belongs to the class of nitrogen-linked heterocyclic compounds known as pyrazoles . Pyrazoles have a long history of application in agrochemical and pharmaceutical industries . They are known to display a wide range of biological activities, including anti-tumor, anti-bacterial, anti-microbial, anti-fungal, anti-inflammatory, analgesic, anti-depressant, anti-convulsant, anti-pyretic, anti-parasitic, anti-malarial, anti-tumor, and anti-viral activities .

Synthesis Analysis

The synthesis of various biologically important heterocyclic compounds, including “this compound”, is described via a tandem Knoevengel-cyclo condensation reaction of aromatic aldehydes, malono derivatives, and phenyl hydrazine derivatives in water and ethanol at room temperature . A novel, facile, one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been developed using alumina–silica-supported MnO2 as a recyclable catalyst in water and sodium dodecyl benzene sulphonate at room temperature .Chemical Reactions Analysis

The most well-known method for the synthesis of the 5-aminopyrazole-4-carbonitriles scaffold, which includes “this compound”, is the three-component cyclocondensation (3-CC) of aldehydes, phenyl hydrazine derivatives, and malononitrile .Physical and Chemical Properties Analysis

“this compound” appears as a white powder. It has a melting point of 161–162°C. Its IR spectrum shows peaks at 3463, 3312, 3104, 2985, 1719, 1600, 1481, 1254, 1134, 1118, 1083 cm-1 .Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

Methyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate serves as a precursor in the synthesis of various heterocyclic compounds due to its reactivity and functionality. It is valuable in creating a wide range of heterocyclic compounds, including pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, and spiropyrans. Its unique reactivity allows for mild reaction conditions, facilitating the generation of versatile cynomethylene dyes from precursors like amines, α-aminocarboxylic acids, and phenols (Gomaa & Ali, 2020).

Therapeutic Applications

The pyrazoline derivatives, including those derived from this compound, have shown a broad spectrum of biological activities, making them a subject of interest in therapeutic research. These derivatives exhibit antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer properties. The significant pharmacological effects and the potential for developing high-efficacy drugs with reduced microbial resistance highlight the medical significance of these compounds (Shaaban et al., 2012).

Anticancer Agent Development

Knoevenagel condensation products, derived from this compound, play a crucial role in the development of anticancer agents. This reaction is instrumental in generating α, β‐unsaturated ketones/carboxylic acids, leading to the development of molecules with significant anticancer activity. The diversity of the chemical structures accessible through this pathway enables the targeting of various cancer mechanisms, underscoring the compound's potential in cancer drug discovery (Tokala et al., 2022).

Zukünftige Richtungen

The study of pyrazole derivatives, including “Methyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate”, is significant due to their wide applications in pharmaceutical and agrochemical industries . Future research may focus on developing new synthetic methodologies for these compounds and exploring their pharmacological activities .

Wirkmechanismus

Target of Action

It’s worth noting that imidazole derivatives, which share a similar structure, have been found to interact with a broad range of targets, contributing to their diverse biological activities .

Mode of Action

Imidazole derivatives have been shown to interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Imidazole derivatives have been reported to influence a variety of biochemical pathways, leading to diverse downstream effects .

Result of Action

Imidazole derivatives have been reported to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Eigenschaften

IUPAC Name |

methyl 5-amino-1-(3-nitrophenyl)pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O4/c1-19-11(16)9-6-13-14(10(9)12)7-3-2-4-8(5-7)15(17)18/h2-6H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJCTUZBXCHAVON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6344747.png)

![2-[5-(Pyrrolidin-1-ylmethyl)tetrazol-1-yl]acetic acid;hydrochloride](/img/structure/B6344773.png)